3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one
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Overview
Description
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered ring with three conjugated double bonds and a ketone group, along with an additional hydroxyl group. This compound is related to tropone and tropolone, which are known for their unique aromatic properties .
Preparation Methods
The synthesis of 3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one can be achieved through various methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via Hofmann elimination and bromination . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the compound reacts with reagents like bromine or aniline
Ring Contraction: Under certain conditions, it can undergo ring contraction to form benzoic acid.
Common reagents used in these reactions include potassium hydroxide, bromine, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic ring and functional groups. The triene ring and ketone group contribute to its reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing its interactions with other molecules .
Comparison with Similar Compounds
Similar compounds include tropone and tropolone, which share the seven-membered ring structure with conjugated double bonds. 3-(Cyclohepta-2,4,6-trien-1-yl)-2-hydroxycycloocta-2,4,6-trien-1-one is unique due to the presence of both a ketone and a hydroxyl group, which impart distinct chemical properties and reactivity .
Properties
CAS No. |
61173-52-2 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-cyclohepta-2,4,6-trien-1-yl-2-hydroxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-11-7-3-6-10-13(15(14)17)12-8-4-1-2-5-9-12/h1-10,12,17H,11H2 |
InChI Key |
GUZNUTIPSAGZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC(=C(C1=O)O)C2C=CC=CC=C2 |
Origin of Product |
United States |
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